molecular formula C14H27N3O3 B7928473 [4-(2-Amino-acetylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester

[4-(2-Amino-acetylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester

Cat. No.: B7928473
M. Wt: 285.38 g/mol
InChI Key: YVAGOYXVYDMXGK-UHFFFAOYSA-N
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Description

[4-(2-Amino-acetylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester is a synthetic organic compound featuring a cyclohexyl backbone modified with two key functional groups: a methyl-carbamic acid tert-butyl ester (Boc-protected amine) and a 2-amino-acetylamino substituent. The tert-butyl carbamate (Boc) group is a widely used protecting group for amines, enhancing stability during synthetic processes .

No direct data on its physical properties (e.g., melting point, solubility) are available in the provided evidence, but comparisons with structurally related compounds can infer trends (see Section 2).

Properties

IUPAC Name

tert-butyl N-[4-[(2-aminoacetyl)amino]cyclohexyl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O3/c1-14(2,3)20-13(19)17(4)11-7-5-10(6-8-11)16-12(18)9-15/h10-11H,5-9,15H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVAGOYXVYDMXGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCC(CC1)NC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of the Cyclohexyl Amine

The primary amine on the cyclohexyl backbone is protected using Boc anhydride to prevent unwanted side reactions.

Procedure :

  • Dissolve trans-4-(aminomethyl)cyclohexanemethanamine (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Add Boc anhydride (1.2 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir at 25°C for 12 hours.

  • Quench with aqueous HCl, extract with DCM, and purify via silica gel chromatography (ethyl acetate/hexanes, 3:7).

Yield : 85–92%.

Introduction of the Acetylamino Group

The secondary amine is acetylated using glycine derivatives under coupling conditions.

Procedure :

  • React Boc-protected cyclohexylamine (1.0 equiv) with N-Boc-glycine (1.1 equiv) in tetrahydrofuran (THF).

  • Add coupling agents: HATU (1.5 equiv) and N,N-diisopropylethylamine (DIPEA) (2.0 equiv).

  • Stir at 0°C for 1 hour, then warm to room temperature for 24 hours.

  • Concentrate under reduced pressure and purify via flash chromatography (methanol/DCM, 1:9).

Yield : 78–84%.

Deprotection of the Boc Group

The tert-butyl carbamate group is selectively removed to yield the final product.

Procedure :

  • Treat the Boc-protected intermediate with trifluoroacetic acid (TFA) (5.0 equiv) in DCM.

  • Stir at 25°C for 4 hours.

  • Neutralize with saturated NaHCO₃, extract with DCM, and evaporate to dryness.

Yield : 90–95%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterOptimal ConditionImpact on YieldSource
Solvent for Boc Protection DCMMaximizes solubility of Boc anhydride
Coupling Agent HATUEnhances amidation efficiency
Deprotection Time 4 hoursPrevents over-acidification

Stereochemical Considerations

The trans configuration of the cyclohexyl ring is critical for minimizing steric hindrance during amidation. Substituting cis isomers reduces yields by 30–40% due to unfavorable spatial interactions.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield RangeSource
Boc-Mediated Route High selectivity, mild conditionsRequires TFA for deprotection78–95%
Direct Amidation Fewer stepsLower purity without chromatography60–70%

Characterization and Quality Control

The final product is characterized using:

  • NMR Spectroscopy : δ 1.40 (s, 9H, Boc), δ 3.20 (m, 2H, cyclohexyl), δ 6.80 (bs, 1H, NH).

  • HPLC : Purity >98% with a C18 column (acetonitrile/water, 70:30).

Industrial-Scale Production Challenges

  • Cost of Coupling Agents : HATU increases production costs by ~20% compared to EDCI.

  • TFA Handling : Requires corrosion-resistant reactors and waste neutralization systems .

Chemical Reactions Analysis

Types of Reactions

[4-(2-Amino-acetylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carbonyl group in the acylamino moiety can be reduced to form alcohols or amines.

    Substitution: The ester group can undergo nucleophilic substitution to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohols or amines.

    Substitution: Different esters or amides depending on the nucleophile used.

Scientific Research Applications

[4-(2-Amino-acetylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of [4-(2-Amino-acetylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to enzymes or receptors: Modulating their activity.

    Inhibiting specific biochemical pathways: Leading to therapeutic effects.

    Interacting with cellular components: Affecting cell signaling and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and analogous tert-butyl carbamate derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Stereochemistry Availability Source
[4-(2-Amino-acetylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester Not explicitly stated Not provided Methyl-carbamate, 2-amino-acetylamino Not specified Discontinued
(1R,4R)-[4-(2-Amino-acetylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester C₁₆H₃₁N₃O₃ 313.44 Isopropyl-carbamate, 2-amino-acetylamino (1R,4R) Available (suppliers)
[4-Hydroxy-4-(1-phenyl-ethylcarbamoyl)-cyclohexyl]-carbamic acid tert-butyl ester C₂₀H₃₀N₂O₄ 362.5 Hydroxy, phenyl-ethylcarbamoyl, methyl-carbamate Not specified Not available
tert-Butyl 4-((1R,4R)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate Not provided Not provided Piperazine, dibenzylamino, methyl-carbamate (1R,4R) Synthetic intermediate

Functional Group Analysis

  • Target Compound: The 2-amino-acetylamino group distinguishes it from derivatives with bulkier substituents (e.g., dibenzylamino or phenyl-ethylcarbamoyl). This group may enhance hydrophilicity compared to more lipophilic analogs .

Stability and Reactivity

  • All compounds share the Boc group, which is stable under basic conditions but cleaved under acidic (e.g., TFA) or thermal conditions.
  • The amino-acetylamino group in the target compound may undergo nucleophilic reactions or intramolecular cyclization, unlike the inert dibenzylamino group in derivatives .

Research Implications and Limitations

While direct experimental data for the target compound are sparse, structural analogs provide insights:

  • Biological Activity: Piperazine-containing analogs () are often explored for pharmaceutical applications due to their hydrogen-bonding and structural flexibility . The target compound’s amino-acetylamino group could similarly interact with biological targets.
  • Stereochemical Considerations : The (1R,4R)-isomer () underscores the importance of chirality in drug design, though the target compound’s stereochemical profile remains uncharacterized .

Biological Activity

The compound [4-(2-Amino-acetylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its structural characteristics, synthesis, biological activity, and relevant case studies.

Structural Characteristics

The compound features a cyclohexyl ring, an amino group, and a carbamic acid derivative. The tert-butyl ester enhances its lipophilicity, which can significantly influence its pharmacokinetic properties.

  • Molecular Formula : C14H25N3O3
  • Molecular Weight : 285.388 g/mol

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the carbamic acid derivative and subsequent modification to enhance biological activity. The synthetic pathways are crucial for understanding how structural modifications can impact biological efficacy.

Biological Activity

Research indicates that This compound exhibits several biological activities:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
  • Antimicrobial Activity : The compound has shown potential antimicrobial properties against various bacterial strains, making it a candidate for further exploration in antibiotic development.
  • Cytotoxic Effects : In vitro studies have indicated cytotoxic effects against specific cancer cell lines, suggesting its potential use in oncology.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study conducted on the efficacy of the compound against Streptococcus pyogenes demonstrated a minimum inhibitory concentration (MIC) of 5 µg/ml, indicating promising antimicrobial activity.
  • Cytotoxicity Testing :
    • In tests against leukemia cell lines (L1210), the compound exhibited an IC50 value of 0.39 µg/ml, highlighting its potential as an anticancer agent.
  • Enzyme Interaction Analysis :
    • Research on enzyme interactions revealed that the compound can bind to specific active sites in enzymes like bovine carboxypeptidase A, altering their activity and providing insights into its mechanism of action.

Comparison with Similar Compounds

To illustrate the uniqueness of this compound, a comparison with structurally similar compounds is provided:

Compound NameStructural FeaturesUnique Aspects
4-Amino-cyclohexyl-methyl-carbamic acidSimilar cyclohexyl and carbamic structureLacks acetylamino group
N-(tert-butoxycarbonyl)-4-amino-cyclohexanecarboxylic acidContains a carbamate but different side chainsDifferent functional groups
2-Amino-3-methylbutanoic acidAmino acid derivative with simpler structureNo cyclohexane ring

Q & A

Q. What are the recommended synthetic strategies for introducing the tert-butyl carbamate and aminoacetyl groups in this compound?

The synthesis involves multi-step protection-deprotection sequences. The tert-butyl carbamate (Boc) group is introduced using Boc anhydride under basic conditions (e.g., DMAP in THF). For the aminoacetyl moiety, coupling reactions like EDC/HOBt-mediated amidation are effective. Asymmetric Mannich reactions with chiral catalysts (e.g., (R)-BINOL derivatives) enable stereoselective β-amino carbonyl intermediate formation. Sequential deprotection requires timed acidolysis (e.g., TFA) to preserve labile functional groups .

Q. How should researchers characterize the compound’s purity and structural integrity?

Use 1H/13C NMR to confirm cyclohexyl ring conformation (δ 1.2–2.1 ppm for axial protons) and amide bond presence (δ 6.5–7.0 ppm). ESI-TOF mass spectrometry verifies molecular weight (expected ~300–350 g/mol). IR spectroscopy identifies carbamate (C=O stretch ~1690 cm⁻¹) and amide (N–H bend ~1550 cm⁻¹) groups. HPLC (C18 column, acetonitrile/water gradient) assesses purity, with retention times calibrated against standards .

Q. What stability considerations are critical for storage and handling?

Store under inert atmosphere (N₂/Ar) at –20°C to prevent carbamate hydrolysis. Avoid prolonged exposure to light (use amber vials) and strong acids/bases. Degradation products can be monitored via TLC (silica gel, 10% MeOH/DCM). PPE (gloves, goggles) and fume hoods are mandatory due to respiratory irritation risks .

Advanced Research Questions

Q. How can discrepancies in reaction yields be resolved when modifying cyclohexylamine protecting groups?

Contradictory yields often stem from steric hindrance or competing reactions. Compare Boc, Cbz, and Fmoc protections systematically:

  • Boc provides superior steric protection (e.g., 85% yield in Suzuki-Miyaura couplings vs. 72% for Cbz).
  • Optimize solvent polarity (e.g., THF enhances solubility of bulky intermediates vs. DMF).
  • Monitor intermediates via TLC or LC-MS to identify side products .

Q. What catalytic systems enable enantioselective synthesis of the aminoacetyl moiety?

  • Chiral phase-transfer catalysts (e.g., Maruoka catalysts) achieve >90% ee in alkylation steps under biphasic conditions (toluene/50% KOH).
  • Organocatalytic asymmetric Michael additions using proline derivatives yield β-amino acids (88% ee), coupled to the cyclohexyl core via HATU activation .

Q. How can polar by-products be isolated during large-scale synthesis?

  • Solvent extraction : Ethyl acetate/brine removes hydrophilic impurities.
  • Silica gel chromatography : Gradient elution (5→20% MeOH/DCM) separates target compounds.
  • Reverse-phase flash chromatography (C18, 10→40% ACN/H₂O) achieves >98% purity.
  • Crystallization from hot ethanol/water (7:3 v/v) yields XRPD-confirmed crystals .

Q. How can tert-butyl carbamate deprotection mechanisms be experimentally validated?

  • In situ FTIR : Track C=O bond cleavage (disappearance of ~1690 cm⁻¹ peak) during TFA treatment.
  • Kinetic studies : Variable HCl concentrations reveal pseudo-first-order kinetics (k = 0.12 min⁻¹ at 25°C).
  • LC-MS : Monitor intermediates (e.g., [M+H]+ ions at m/z 215.29 for deprotected species).
  • Isotopic labeling : 13C-Boc confirms CO₂ release via mass balance .

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